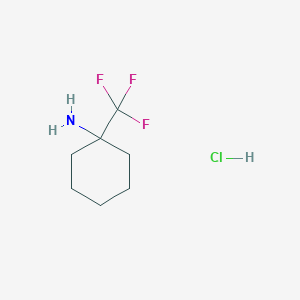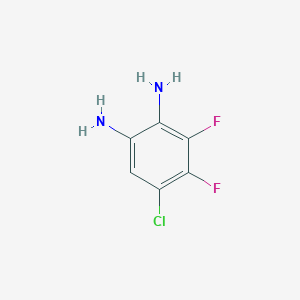
5-Chloro-3,4-difluorobenzene-1,2-diamine
概要
説明
5-Chloro-3,4-difluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms at positions 5, 3, and 4, respectively, and amino groups at positions 1 and 2. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-difluorobenzene-1,2-diamine typically involves the reduction of 5-chloro-3,4-difluoro-2-nitroaniline. The reduction can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C) in methanol . The reaction conditions include maintaining a nitrogen atmosphere and adding acetic acid to facilitate the reduction process .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
化学反応の分析
Types of Reactions:
Reduction: As mentioned, the compound can be synthesized through the reduction of its nitro precursor.
Substitution: The amino groups in 5-Chloro-3,4-difluorobenzene-1,2-diamine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol, acetic acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding quinones or other oxidized products.
科学的研究の応用
Chemistry: 5-Chloro-3,4-difluorobenzene-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: Its derivatives may exhibit pharmacological activities, making it a useful intermediate in drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
作用機序
The mechanism of action of 5-Chloro-3,4-difluorobenzene-1,2-diamine depends on its specific applicationThese interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
3,4-Difluoroaniline: Lacks the chlorine atom at position 5.
5-Chloro-2-fluoroaniline: Lacks one fluorine atom at position 3.
4,5-Difluoro-1,2-benzenediamine: Lacks the chlorine atom at position 5.
Uniqueness: 5-Chloro-3,4-difluorobenzene-1,2-diamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with two amino groups. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
5-chloro-3,4-difluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXRPPKNNXLMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274972 | |
| Record name | 5-Chloro-3,4-difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211693-76-4 | |
| Record name | 5-Chloro-3,4-difluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211693-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3,4-difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

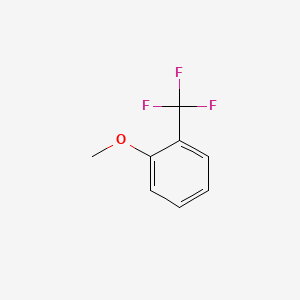

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024374.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024375.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B3024376.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile](/img/structure/B3024377.png)

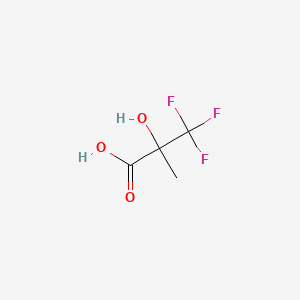

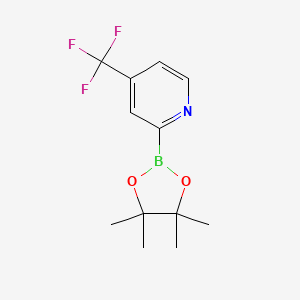
![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)
